molecular formula C18H14ClF3N4O5 B4313530 (2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B4313530
M. Wt: 458.8 g/mol
InChI Key: CVZYROOZYANJEK-UHFFFAOYSA-N
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Description

(2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Piperazine Coupling: The coupling of the piperazine ring with the aromatic system using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-DICHLOROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
  • (2,4-DINITROPHENYL){4-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Uniqueness

(2-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the specific arrangement and combination of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O5/c19-13-4-2-1-3-12(13)17(27)24-7-5-23(6-8-24)16-14(25(28)29)9-11(18(20,21)22)10-15(16)26(30)31/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZYROOZYANJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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